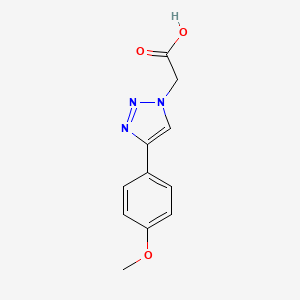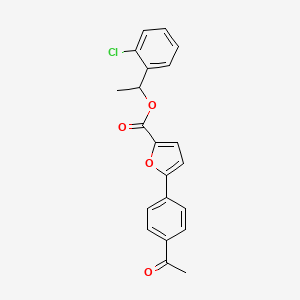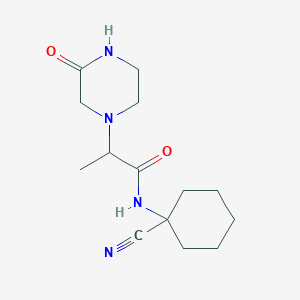
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a triazole derivative that has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid involves the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can reduce inflammation and pain. HDAC is an enzyme that regulates gene expression, and its inhibition can lead to the activation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
The advantages of using 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for the research of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid. One of the significant areas of research is the development of new drugs based on the triazole scaffold. The compound can be modified to improve its bioavailability and specificity towards specific enzymes. Other areas of research include the study of the compound's mechanism of action in different diseases, the development of new methods for the synthesis of the compound, and the investigation of its potential applications in other areas of scientific research.
Conclusion:
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has shown promising results in various areas of scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive scaffold for the development of new drugs. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research make it an exciting area of study for scientists.
合成法
The synthesis of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid can be achieved by different methods, including the Huisgen cycloaddition reaction, the click reaction, and the Cu-catalyzed azide-alkyne cycloaddition reaction. The click reaction is the most commonly used method, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form the triazole compound.
科学的研究の応用
The triazole compound has been extensively studied for its potential applications in different areas of scientific research. One of the significant applications of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)10-6-14(13-12-10)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUSJVVNCBCPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)triazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)



![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)

![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
